

# Application Notes: Sample Preparation for Florfenicol Analysis in Milk

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## Compound of Interest

Compound Name: *Florfenicol*

Cat. No.: *B1672845*

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These application notes provide detailed protocols and performance data for common sample preparation techniques used in the analysis of **florfenicol** residues in milk. The methods described are intended for researchers, scientists, and professionals in drug development and food safety monitoring.

## Introduction

**Florfenicol** is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol.<sup>[1]</sup> It is widely used in veterinary medicine to treat diseases in livestock.<sup>[1]</sup> However, its use is generally not permitted in animals producing milk for human consumption, and regulatory bodies have not established a Maximum Residue Limit (MRL) for **florfenicol** in milk, meaning any detected amount is considered a violation.<sup>[2]</sup> Consequently, sensitive and reliable analytical methods are crucial for monitoring **florfenicol** residues in milk to ensure consumer safety.

Effective sample preparation is a critical step for accurate quantification, as it serves to isolate the target analyte from complex matrix components like fats, proteins, and sugars, which can interfere with analysis. This document details four common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS, and Dispersive Liquid-Liquid Microextraction (DLLME).

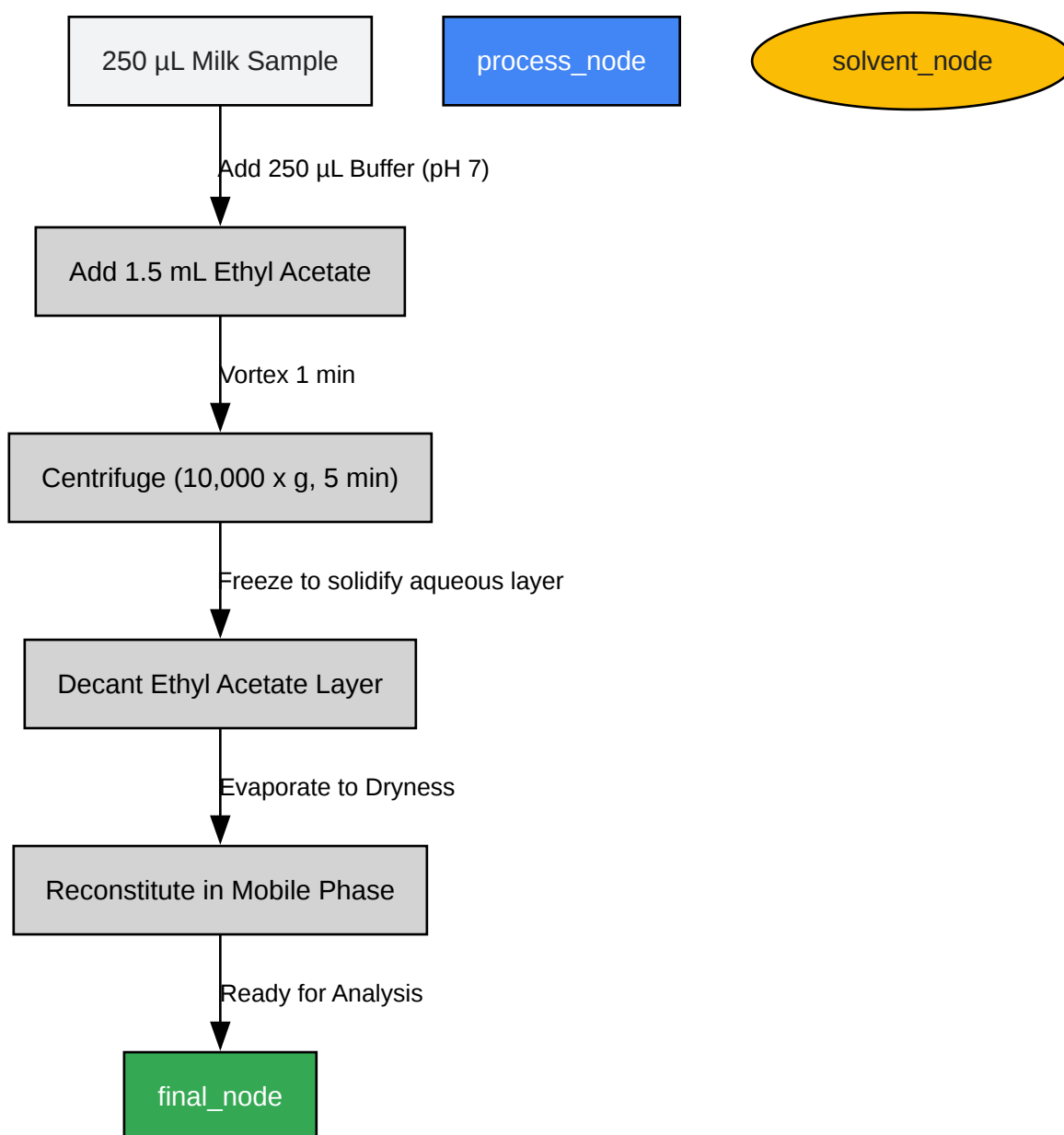
## Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For **florfenicol** in milk, ethyl acetate is a commonly used extraction solvent.<sup>[3]</sup>

## Experimental Protocol: LLE with Ethyl Acetate

This protocol is adapted from methods developed for quantifying **florfenicol** in goat and bovine milk.<sup>[3][4][5]</sup>

- Sample Pre-treatment: Pipette 250 µL of milk into a 2 mL polypropylene microcentrifuge tube.
- Buffering: Add 250 µL of 0.1 M phosphate buffer (pH 7.0).
- (Optional) Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., **florfenicol-d3**).<sup>[4][5]</sup>
- Extraction: Add 1.5 mL of ethyl acetate to the tube.
- Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Phase Separation: Place the tube in a freezer at -20°C for approximately 15 minutes to solidify the lower aqueous layer.
- Supernatant Transfer: Decant the upper organic layer (ethyl acetate) into a clean tube.
- Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase or an appropriate solvent for instrumental analysis (e.g., LC-MS/MS).



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Caption: Workflow for Liquid-Liquid Extraction (LLE) of **florfenicol** from milk.

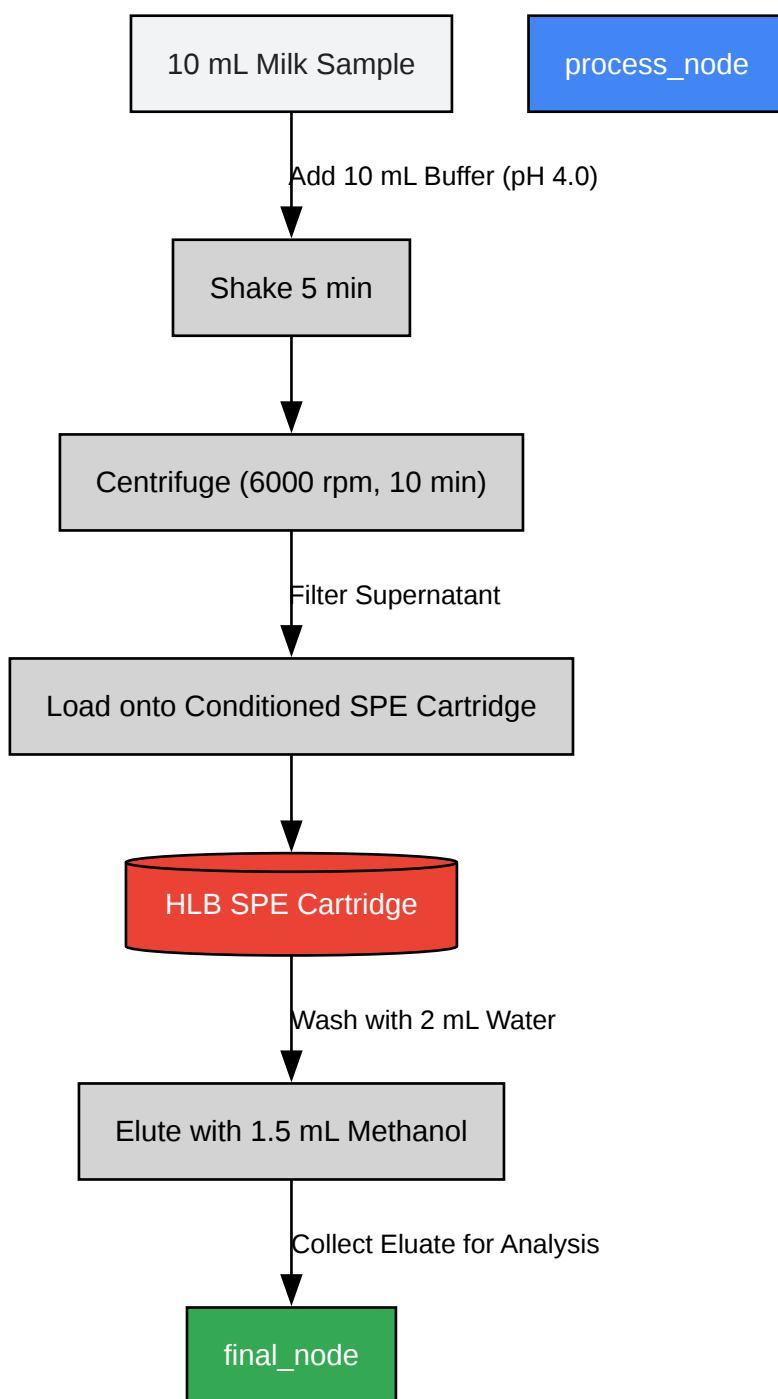
## Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for sample clean-up and concentration. It involves passing the sample extract through a solid sorbent that retains the analyte, while interferences pass through. The analyte is then eluted with a small volume of solvent.

## Experimental Protocol: Deproteinization followed by SPE

This protocol is based on a method for the simultaneous determination of **florfenicol** and other antibiotics in raw cow milk.[\[2\]](#)[\[6\]](#)[\[7\]](#)

- Sample Measurement: Place 10 mL of milk into a 50 mL centrifuge tube.
- Deproteinization & pH Adjustment: Add 10 mL of 0.1 M EDTA-McIlvaine buffer (pH 4.0). Shake the mixture vigorously for 5 minutes.
- Centrifugation: Centrifuge at 6,000 rpm for 10 minutes to pellet the precipitated proteins.[\[2\]](#)
- Filtration: Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.[\[2\]](#)
- SPE Cartridge Conditioning: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge by passing 3 mL of methanol followed by 2 mL of ultra-pure water.[\[2\]](#)
- Sample Loading: Load the filtered supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 mL of water to remove hydrophilic interferences.[\[2\]](#)
- Elution: Elute the retained **florfenicol** from the cartridge using 1.5 mL of methanol.[\[2\]](#)
- Final Preparation: The eluate can be directly injected or evaporated and reconstituted if further concentration is needed before analysis by HPLC or LC-MS/MS.



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Caption: Workflow for Solid-Phase Extraction (SPE) of **florfenicol** from milk.

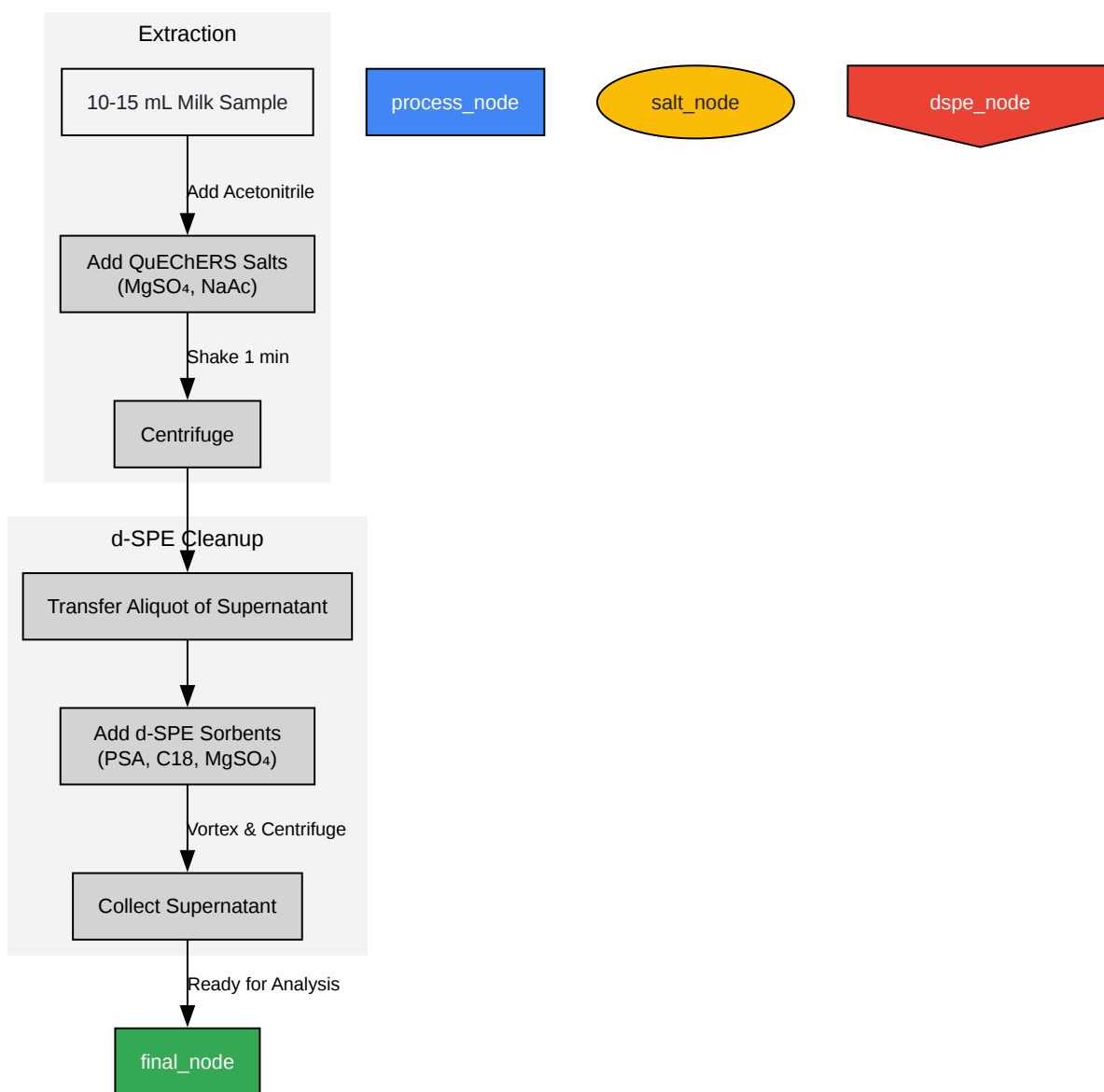
**QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)**

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps. It was originally developed for pesticide analysis but has been widely adapted for veterinary drug residues in complex matrices like milk.<sup>[8][9]</sup> The method typically involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive SPE (d-SPE) clean-up.

## Experimental Protocol: Modified QuEChERS

This is a generalized protocol adapted from several sources for antibiotic residue analysis in milk.<sup>[8][9][10]</sup>

- **Sample Measurement:** Place 10-15 mL of milk into a 50 mL centrifuge tube.
- **Solvent Addition:** Add 10-15 mL of acetonitrile (often with 1% acetic acid).<sup>[10]</sup>
- **Salting-Out:** Add a mixture of salts. A common combination is 6 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1.5 g of anhydrous sodium acetate (NaAc).<sup>[10]</sup>
- **Extraction:** Shake the tube vigorously for 1 minute. The salts induce phase separation between the acetonitrile and aqueous layers and facilitate protein precipitation.
- **Centrifugation:** Centrifuge at 6,000 rpm for 10 minutes.
- **Dispersive SPE (d-SPE) Clean-up:** Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. A typical combination for milk is 50 mg Primary Secondary Amine (PSA), 50 mg C18, and 150 mg anhydrous  $\text{MgSO}_4$ .<sup>[10]</sup>
- **Vortexing & Centrifugation:** Vortex the d-SPE tube for 30 seconds and then centrifuge.
- **Final Extract:** The resulting supernatant is the final extract, ready for analysis.



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Caption: Workflow for the QuEChERS method for **florfenicol** analysis in milk.

## Dispersive Liquid-Liquid Microextraction (DLLME)

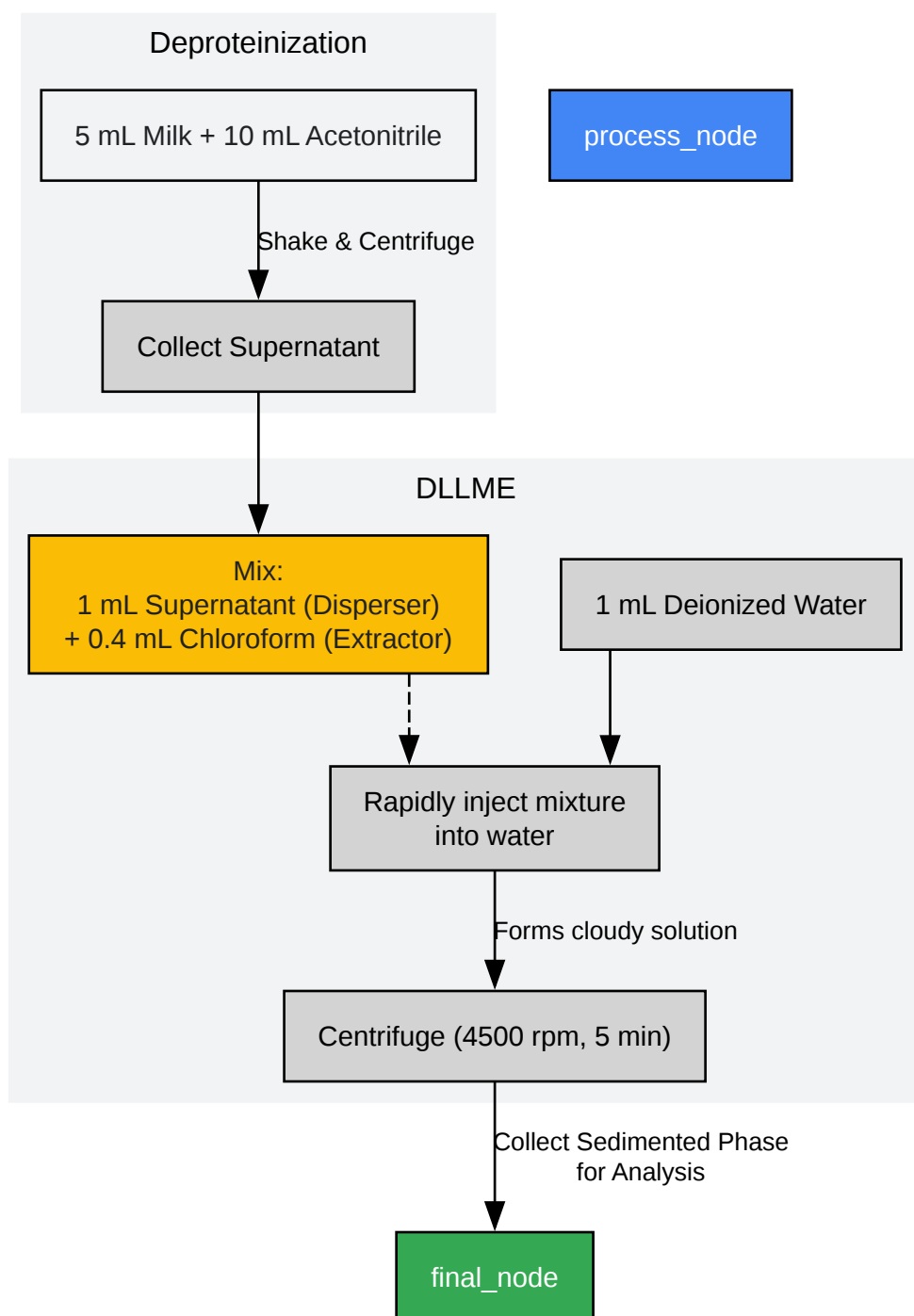
DLLME is a miniaturized LLE technique that uses a ternary solvent system: an aqueous sample, an extraction solvent, and a disperser solvent. The disperser (e.g., acetonitrile) is miscible with both the aqueous and organic phases, creating fine droplets of the extraction solvent throughout the sample, which maximizes the surface area for rapid analyte transfer.

### Experimental Protocol: DLLME

This protocol is based on a validated method for the determination of **florfenicol** in pasteurized milk.<sup>[1]</sup>

- **Deproteinization:** Add 10 mL of acetonitrile to 5.0 mL of milk in a centrifuge tube. Shake for 5 minutes, then centrifuge at 9000 rpm for 5 minutes. The supernatant serves as the disperser solvent containing the analyte.
- **DLLME Setup:** Place 1.0 mL of deionized water in a conical test tube.
- **Extraction Mixture:** In a separate vial, mix 1.0 mL of the deproteinized milk supernatant (disperser) with 0.4 mL of chloroform (extraction solvent).<sup>[1]</sup>
- **Injection:** Rapidly inject this mixture into the deionized water using a syringe. A cloudy solution will form.
- **Centrifugation:** Centrifuge the cloudy mixture for 5 minutes at 4500 rpm.
- **Collection:** The fine droplets of chloroform containing the extracted **florfenicol** will sediment at the bottom of the conical tube. Collect this phase for analysis.





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Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).

## Summary of Method Performance

The selection of a sample preparation technique depends on factors such as required sensitivity, available equipment, sample throughput, and cost. The table below summarizes the performance characteristics of the described methods based on published literature.

Technique	Instrumentation	Recovery (%)	LOD	LOQ	Linearity Range	Reference
LLE	UPLC-MS/MS	Not explicitly stated	3 µg/kg	Established	8 - 4,000 µg/kg	[5]
SPE	HPLC-DAD	82 - 111.54	Not explicitly stated	Not explicitly stated	Not explicitly stated	[2]
QuEChERS	LC-MS/MS	95.8 - 100.2	0.02 - 0.045 µg/kg	Not explicitly stated	0.1 - 15 ng/g	[8][9]
DLLME	HPLC-UV	69.1 - 79.4	12.2 µg/kg	Not explicitly stated	0.02 - 0.85 µg/L	[1]

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